Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that features both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the use of a condensation reaction between a thiophene aldehyde and a thiazole ester in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
Scientific Research Applications
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(Thiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- Ethyl 2-(Furan-2-ylmethyl)thiazole-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of thiophene and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H11NO2S2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
ethyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7-16-10(12-9)6-8-4-3-5-15-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
IQMALMLZWMRCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.